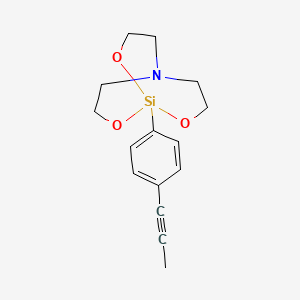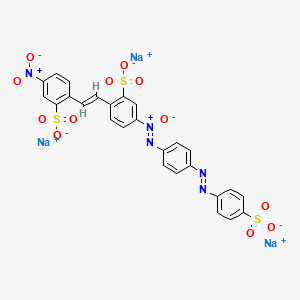
Drg9eks5BZ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(1-phenylethyl)phenol: , also known by its identifier Drg9eks5BZ , is an organic compound with the molecular formula C15H16O This compound is a phenol derivative, characterized by a phenyl group attached to the second carbon of a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(1-phenylethyl)phenol typically involves the alkylation of 3-methylphenol (m-cresol) with 1-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO) or acetone. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 3-Methyl-2-(1-phenylethyl)phenol may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-2-(1-phenylethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Chemistry: 3-Methyl-2-(1-phenylethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. It may serve as a model compound for investigating the interactions between phenols and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its phenolic structure may impart antioxidant properties, making it a candidate for drug development.
Industry: In the industrial sector, 3-Methyl-2-(1-phenylethyl)phenol can be used as a precursor for the synthesis of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is mediated through the stabilization of phenoxyl radicals formed during the reaction. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
2-Phenylethanol: Similar in structure but lacks the methyl group on the phenol ring.
4-Methyl-2-phenylphenol: Similar phenolic structure with a different substitution pattern.
2-Methyl-4-phenylphenol: Another isomer with a different arrangement of substituents.
Uniqueness: 3-Methyl-2-(1-phenylethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenolic hydroxyl group and a phenylethyl substituent makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
108959-39-3 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-methyl-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O/c1-11-7-6-10-14(16)15(11)12(2)13-8-4-3-5-9-13/h3-10,12,16H,1-2H3 |
InChI Key |
UKVACXRSMJENMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


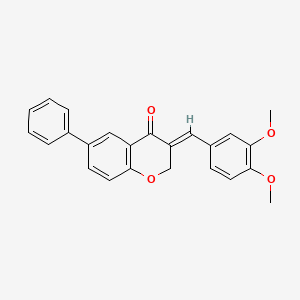

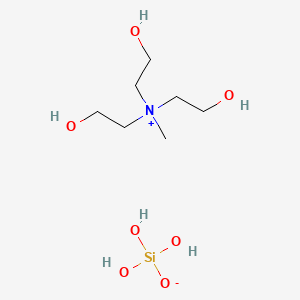
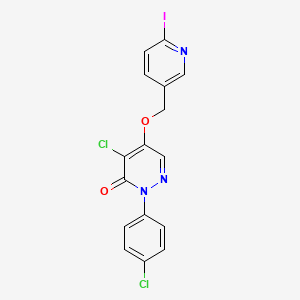

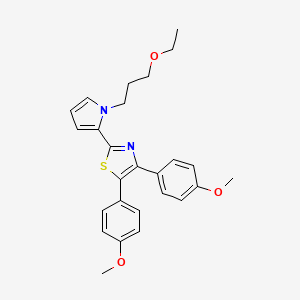
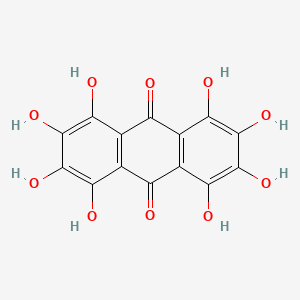
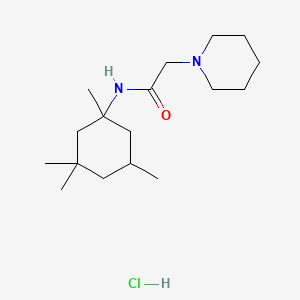
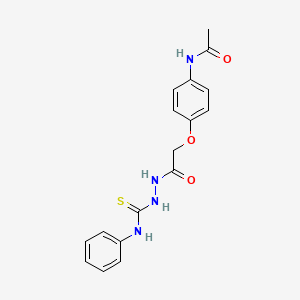
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


